N-{2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide
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Overview
Description
N-{2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzamide group, a hydrazinyl linkage, and a phthalazinone moiety, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the hydrazone: This involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization with phthalic anhydride to form the phthalazinone ring.
Amidation: The final step involves the reaction of the phthalazinone intermediate with benzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or phthalazinones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide involves its interaction with specific molecular targets. The compound may act by:
Inhibiting enzymes: Binding to the active site of enzymes and preventing substrate binding.
Modulating receptors: Acting as an agonist or antagonist at specific receptor sites.
Pathways involved: The compound may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxybenzylidene group but lacks the phthalazinone moiety.
Zwitterions: Compounds with both positive and negative charges, similar in their ability to interact with biological molecules.
Uniqueness
N-{2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide is unique due to its combination of a benzamide group, a hydrazinyl linkage, and a phthalazinone moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H21N5O4 |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C25H21N5O4/c1-34-20-14-8-5-11-17(20)15-26-29-25(33)22(27-23(31)16-9-3-2-4-10-16)21-18-12-6-7-13-19(18)24(32)30-28-21/h2-15,22H,1H3,(H,27,31)(H,29,33)(H,30,32)/b26-15+ |
InChI Key |
OFOBJKBHYBCVKK-CVKSISIWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C(C2=NNC(=O)C3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C(C2=NNC(=O)C3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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